molecular formula C7H9ClN2O B1432418 5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole CAS No. 1506463-66-6

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole

Cat. No.: B1432418
CAS No.: 1506463-66-6
M. Wt: 172.61 g/mol
InChI Key: YLYSRTMJIFDRKZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole is a heterocyclic organic compound that features a unique combination of functional groups, including a chloromethyl group, a cyclopropylmethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted hydrazine with a cyclopropylmethyl-substituted nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution at the chloromethyl group.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole, while oxidation may result in the formation of a carboxylic acid derivative.

Scientific Research Applications

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the oxadiazole ring and the chloromethyl group can enhance its binding affinity and specificity towards certain biological targets. Additionally, the cyclopropylmethyl group can influence the compound’s pharmacokinetic properties, such as its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the cyclopropylmethyl group, which may affect its reactivity and applications.

    3-(Cyclopropylmethyl)-1,2,4-oxadiazole: Does not have the chloromethyl group, potentially altering its chemical behavior and biological activity.

    5-(Hydroxymethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole: The hydroxymethyl group can introduce different reactivity patterns compared to the chloromethyl group.

Uniqueness

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the chloromethyl and cyclopropylmethyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-(chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-4-7-9-6(10-11-7)3-5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYSRTMJIFDRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506463-66-6
Record name 5-(chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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